

Bromhexine hydrochloride camostat mesylate TMPRSS2 inhibition

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Compound Focus: Bromhexine Hydrochloride

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Quantitative Comparison of TMPRSS2 Inhibitors

The table below summarizes key experimental data for camostat mesylate and **bromhexine hydrochloride**, and includes nafamostat for context, as it is a frequently studied comparator.

Inhibitor	Biochemical IC50 (TMPRSS2)	Molecular Docking Interactions (Catalytic Triad)	Experimental Model(s) Used	Key Findings
Camostat Mesylate	6.2 nM [1]	Strong interaction with His296 and Ser441 [2] [3]	Fluorogenic enzyme assay [1]; Molecular dynamics simulation [2]	Potent inhibitor of TMPRSS2 protease activity; metabolite FOY-251 also active (IC50 = 33.3 nM) [1].
Nafamostat (Comparator)	0.27 nM [1]	Interacts with His296 and Ser441; detailed co-crystal structure available [2] [4]	Fluorogenic enzyme assay [1]; X-ray crystallography (PDB: 7MEQ) [4]	Very potent inhibitor; structural basis of binding is well-defined [4].

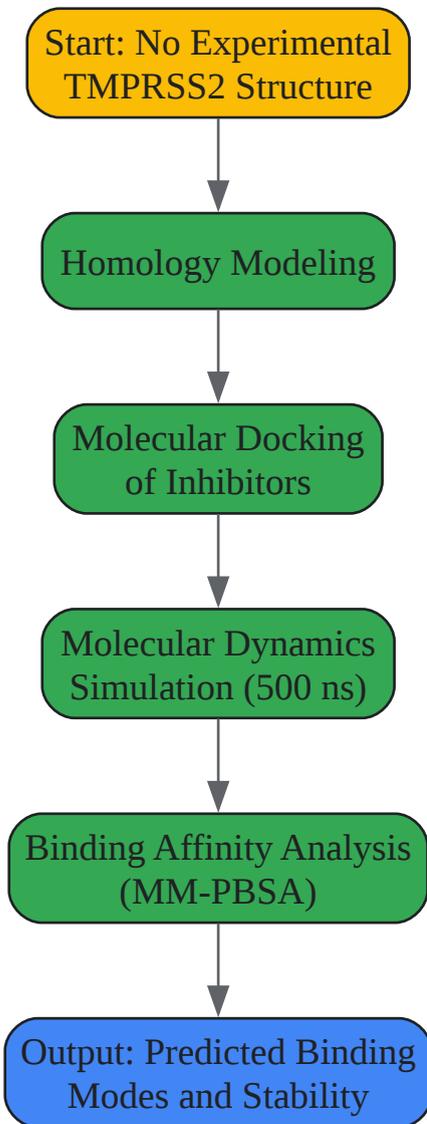
Inhibitor	Biochemical IC50 (TMPRSS2)	Molecular Docking Interactions (Catalytic Triad)	Experimental Model(s) Used	Key Findings
Bromhexine Hydrochloride (BHH)	No inhibition observed in one biochemical assay [1]	Binds peripherally (e.g., with Ala386, Gln438); does not directly engage catalytic triad [2] [5]	Fluorogenic enzyme assay [1]; Molecular docking and dynamics [2]	Evidence is contradictory; one study found no activity [1], while others suggest a different, weaker binding mode [2].

Detailed Experimental Insights

The following sections provide further context on the experimental protocols and mechanistic insights from the research.

- **Mechanism of Action and Binding:** The inhibitors function through distinct mechanisms. **Camostat mesylate** and its structural analog **nafamostat** are **covalent inhibitors** that bind irreversibly to the catalytic serine (Ser441) of TMPRSS2, permanently inactivating the enzyme [6] [4]. In contrast, **bromhexine hydrochloride** is suggested to bind to a **hydrophobic patch** outside the primary catalytic site, potentially causing allosteric inhibition without directly engaging Ser441 [2] [7]. This difference is a key factor in their relative potencies.
- **Experimental Protocols:** Key methodologies from the search results include:
 - **Biochemical (Enzymatic) Assay:** This high-throughput screening method uses a recombinant TMPRSS2 protease domain and a fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC). The substrate releases a fluorescent signal upon cleavage; inhibitors block this reaction. The concentration that reduces enzyme activity by half is reported as the IC50 value [1].
 - **Molecular Modeling Workflow:** When experimental structures were unavailable, researchers used **homology modeling** to predict the 3D structure of TMPRSS2. They then performed **molecular docking** to computationally simulate how inhibitors bind to the protein. These models were refined and validated using **molecular dynamics (MD) simulations**, which assess the stability of the protein-inhibitor complex over time [2].

The workflow for the molecular modeling approach used in several studies is summarized below:



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Interpretation Guide for Researchers

When evaluating the evidence, consider:

- **Source of Data:** Biochemical IC₅₀ values from enzymatic assays [1] provide direct evidence of inhibitory potency. Computational docking and dynamics results [2] offer mechanistic hypotheses but require experimental validation.

- **Conflict for BHH:** The strong negative biochemical data for **bromhexine hydrochloride** [1] suggests its potential efficacy may not be due to direct TMPRSS2 inhibition, or that its activity is highly dependent on experimental conditions.
- **Clinical Relevance:** Camostat mesylate and nafamostat are clinically approved drugs (in Japan) repurposed for COVID-19, with known safety profiles [8].

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